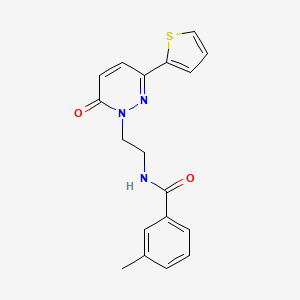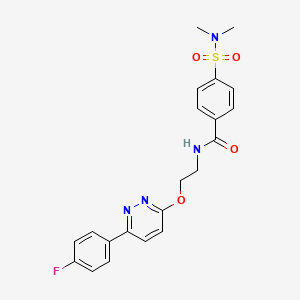
4-Chloro-3-methylphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenethyl alcohol, also known as 2-(4-Chloro-3-methylphenyl)ethan-1-ol, is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an ethyl alcohol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenethyl alcohol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 4-chloro-3-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenethyl alcohol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with Pd catalyst.
Substitution: NaOCH3, NaOH, and other nucleophiles.
Major Products Formed
Oxidation: 4-Chloro-3-methylbenzaldehyde, 4-chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylphenethyl alkane.
Substitution: 4-Methoxy-3-methylphenethyl alcohol.
Applications De Recherche Scientifique
4-Chloro-3-methylphenethyl alcohol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylbenzyl alcohol: Similar structure but lacks the ethyl group.
4-Chloro-3-methylphenol: Similar structure but contains a hydroxyl group instead of an ethyl alcohol group.
4-Chloro-3-methylacetophenone: Similar structure but contains a ketone group instead of an alcohol group.
Uniqueness
4-Chloro-3-methylphenethyl alcohol is unique due to the presence of both a chloro and a methyl group on the phenyl ring, along with an ethyl alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXBTHBJWJHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2533944.png)
![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)



![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)


![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2533956.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
